1-叠氮-4-溴-2,3-二氢-1H-茚烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

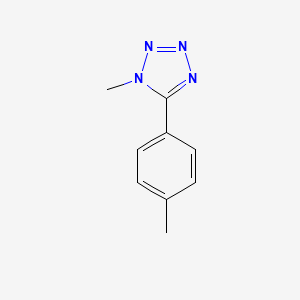

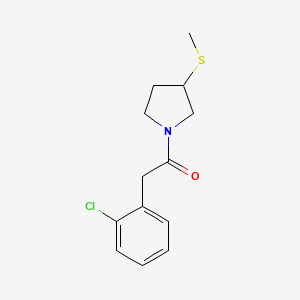

“1-azido-4-bromo-2,3-dihydro-1H-indene” is a compound with potential implications in various fields of research and industry. It is a derivative of indane , an organic compound with the formula C6H4(CH2)3, which is a colorless liquid hydrocarbon .

Synthesis Analysis

The synthesis of indane derivatives, such as “1-azido-4-bromo-2,3-dihydro-1H-indene”, can involve various methods. For instance, indane can be produced by the hydrogenation of indene . Other derivatives can be obtained indirectly, for example, the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst .科学研究应用

Synthesis of Various Heterocycles

Azides, such as 1-azido-4-bromo-2,3-dihydro-1H-indene, can be used in the synthesis of various heterocycles . They can participate in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Azide Transfer to Alcohols

Azide transfer to alcohols can proceed to give the corresponding azides under mild reaction conditions . This could potentially be applied to 1-azido-4-bromo-2,3-dihydro-1H-indene.

Direct Azidation of Alcohols

The use of azidotrimethylsilane (TMSN3) as an azide source in the presence of copper(II) triflate [Cu(OTf)2] enables a simple, practical, and efficient direct synthesis of organic azides in good yields from secondary benzylic alcohols .

Synthesis of Benzyl Azides

The sensitive azidocarbenium ion intermediate can be trapped with various nucleophiles to provide azides in excellent chemoselectivity . This method enables the chemoselective synthesis of primary and secondary benzyl azides from aldehydes in a one-pot reaction .

5. C-N Bond Formation at Benzylic C-H Positions The use of copper-catalyzed visible light photochemistry and the Zhdankin azidoiodinane reagent enables an azidation method for C-N bond formation at benzylic C-H positions via a radical chain reaction .

Direct Azidation of sec-Benzyl Alcohols

A bismuth (III)-catalyzed direct azidation of sec-benzyl alcohols provided sec-benzyl azides in good yield within a short reaction time .

属性

IUPAC Name |

1-azido-4-bromo-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGBORJZUJVFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N=[N+]=[N-])C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-azido-4-bromo-2,3-dihydro-1H-indene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2688449.png)

![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2688450.png)

![3-amino-N-(3,4-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2688453.png)

![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B2688455.png)

![2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2688457.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2688459.png)

![2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B2688465.png)